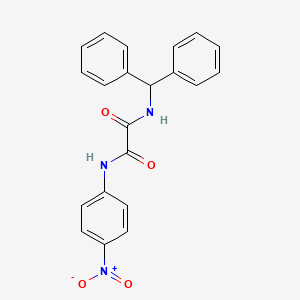

N'-(diphenylmethyl)-N-(4-nitrophenyl)ethanediamide

Description

Properties

IUPAC Name |

N'-benzhydryl-N-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c25-20(22-17-11-13-18(14-12-17)24(27)28)21(26)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBNIODZUCZJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(diphenylmethyl)-N-(4-nitrophenyl)ethanediamide (commonly referred to as DPN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DPN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

DPN exhibits its biological activity primarily through interactions with various receptors and enzymes. The compound has been studied for its effects on:

- G Protein-Coupled Receptors (GPCRs) : DPN has shown affinity for several GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. For instance, it may interact with adrenergic receptors, influencing cardiovascular functions and metabolic processes .

- Androgen Receptor Modulation : Preliminary studies suggest that DPN could act as a selective androgen receptor modulator (SARM), potentially impacting muscle growth and fat loss. SARMs are known for their ability to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues .

Biological Activity and Therapeutic Potential

The biological activity of DPN has been evaluated in various studies, highlighting its potential therapeutic applications:

- Anticancer Activity : Research indicates that DPN may inhibit the proliferation of cancer cells by modulating signaling pathways associated with cell growth and apoptosis. In vitro studies have demonstrated that DPN treatment leads to reduced tumor growth in specific cancer cell lines .

- Neuroprotective Effects : There is evidence suggesting that DPN may exert neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .

Case Studies

- Cancer Cell Line Studies : In a study involving breast cancer cell lines, DPN was shown to significantly reduce cell viability compared to control groups. The mechanism was linked to the downregulation of genes associated with cell cycle progression and survival pathways.

- In Vivo Models : Animal studies have demonstrated that administration of DPN leads to significant reductions in tumor size in xenograft models, indicating its potential as an effective therapeutic agent against certain types of cancer.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Substituent Influence : The diphenylmethyl group in the target compound introduces significant steric hindrance compared to simpler aryl groups (e.g., 4-chlorophenyl in T109 or methylsulfonyl in acetamide derivatives). This may reduce solubility but enhance binding affinity in enzyme interactions .

- Electron-Withdrawing Groups : The 4-nitrophenyl group, common in many analogs (e.g., T105, T106), enhances electrophilicity, facilitating nucleophilic substitution reactions or π-π stacking in biological targets .

Key Observations:

- The target compound likely requires a multi-step synthesis involving amide bond formation between diphenylmethylamine and 4-nitrophenylacetic acid derivatives, analogous to methods in and .

- Purification via recrystallization (common in triarylmethanes) or column chromatography (for thiadiazoles) is critical for achieving high purity .

Table 3: Comparative Physicochemical Data

Key Observations:

- Melting Points : Triarylmethane analogs (e.g., T105, T106) exhibit high melting points (>140°C), suggesting strong intermolecular forces, which may extrapolate to the target compound .

Stability and Reactivity

- Stability : The diphenylmethyl group may confer oxidative stability compared to compounds with electron-donating groups (e.g., T106’s methoxyphenyl substituent) .

- Reactivity : The nitro group in the target compound is prone to reduction (e.g., to an amine), a feature exploited in prodrug design or further functionalization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(diphenylmethyl)-N-(4-nitrophenyl)ethanediamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. First, prepare intermediates such as the diphenylmethylamine and 4-nitrophenyl derivatives. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to attach aromatic/heterocyclic groups . Final amidation steps under anhydrous conditions (e.g., using carbodiimides like EDC) form the ethanediamide linkage. Optimization includes temperature control (e.g., 0–5°C for amidation to suppress side reactions) and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . High-throughput screening of solvents (DMF vs. THF) and catalysts (Pd(PPh₃)₄ vs. Pd(OAc)₂) can improve yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of N'-(diphenylmethyl)-N-(4-nitrophenyl)ethanediamide?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.3 ppm for nitrophenyl groups) and amide linkages (N–H signals at δ 6.5–7.0 ppm) .

- LC-MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 438.15) and purity (>95%) .

- IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) confirm amide formation .

- X-ray crystallography (if crystals are obtainable) resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between amide groups .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of N'-(diphenylmethyl)-N-(4-nitrophenyl)ethanediamide?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict charge transfer behavior (e.g., nitrophenyl groups lower LUMO energy, enhancing electrophilicity) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., negative potential at nitro groups, guiding substitution reactions) .

- Solvent Effects : Polarizable Continuum Model (PCM) simulations in DMSO or methanol assess solvation energy and stability . Validate computational results with experimental UV-Vis (λmax ~255 nm for nitro-aromatic transitions) .

Q. What strategies are employed to resolve contradictions in biological activity data across studies involving ethanediamide derivatives?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀ values from standardized assays (e.g., MTT for cytotoxicity) to compare potency. For example, discrepancies in antiproliferative activity may arise from cell-line-specific metabolic pathways (e.g., A549 vs. HeLa) .

- Structural-Activity Relationships (SAR) : Introduce substituents (e.g., trifluoromethyl groups to enhance lipophilicity) and correlate with activity trends .

- Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile conflicting datasets. For instance, contradictory enzyme inhibition results may stem from assay pH or co-solvent effects (e.g., DMSO% variations) .

Q. What mechanistic insights explain the reactivity of the ethanediamide group in nucleophilic or electrophilic substitution reactions?

- Methodological Answer :

- Nucleophilic Attack : The electron-deficient 4-nitrophenyl group directs electrophilic substitution (e.g., nitration at meta positions). Amide resonance stabilizes transition states, as shown by kinetic studies (e.g., second-order rate constants in acetonitrile) .

- Redox Behavior : Cyclic voltammetry reveals reversible reduction peaks at ~-0.8 V (vs. Ag/AgCl) for nitro-to-amine conversion, impacting catalytic applications .

- Cross-Coupling : The diphenylmethyl group sterically hinders Pd-catalyzed coupling; use bulky ligands (e.g., XPhos) to mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.